N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(HEXYLOXY)BENZAMIDE
Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(HEXYLOXY)BENZAMIDE is an organic compound with the molecular formula C25H37NO3 This compound is characterized by the presence of an adamantane moiety, a benzamide group, and a hexyloxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(HEXYLOXY)BENZAMIDE typically involves multiple steps:
Formation of the adamantane derivative: Adamantane is reacted with an appropriate alkylating agent to introduce the 1-adamantyloxy group.
Attachment of the benzamide group: The intermediate is then reacted with 2-(hexyloxy)benzoic acid or its derivatives under amide bond-forming conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final product purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(HEXYLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or ketone groups.
Reduction: The benzamide group can be reduced to the corresponding amine under appropriate conditions.
Substitution: The hexyloxy side chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the hexyloxy group.
Major Products Formed
Oxidation: Hydroxylated or ketone derivatives of the adamantane moiety.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(HEXYLOXY)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(HEXYLOXY)BENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially modulating their activity. The benzamide group can form hydrogen bonds with target molecules, enhancing binding affinity. The hexyloxy side chain may influence the compound’s solubility and membrane permeability, affecting its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-adamantyloxy)ethyl]-2-(methoxy)benzamide
- N-[2-(1-adamantyloxy)ethyl]-2-(ethoxy)benzamide
- N-[2-(1-adamantyloxy)ethyl]-2-(butoxy)benzamide
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(HEXYLOXY)BENZAMIDE is unique due to the combination of its adamantane moiety, benzamide group, and hexyloxy side chain. This combination imparts distinct physicochemical properties, such as enhanced hydrophobicity and potential for specific molecular interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2-hexoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO3/c1-2-3-4-7-11-28-23-9-6-5-8-22(23)24(27)26-10-12-29-25-16-19-13-20(17-25)15-21(14-19)18-25/h5-6,8-9,19-21H,2-4,7,10-18H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUNIWNNNRRUHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)NCCOC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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